3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine
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Overview
Description
3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with phenyl, methyl, and pyridazinyl-thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions, while the pyridazinyl-thienyl moiety is incorporated via cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and hydrophobic effects, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Thiophene derivatives: Widely studied for their biological activities and applications in materials science.
Uniqueness
3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with phenyl, methyl, and pyridazinyl-thienyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15N5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-methyl-4-phenyl-2-(6-thiophen-2-ylpyridazin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C18H15N5S/c1-12-17(13-6-3-2-4-7-13)18(19)23(22-12)16-10-9-14(20-21-16)15-8-5-11-24-15/h2-11H,19H2,1H3 |
InChI Key |
PJRUPEOFMZLPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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